1H-Purine-2,6,8(3H)-trione, 7,9-dihydro-1,3-dimethyl-, 8-hydrazone

Data Gap Evidence Synthesis Procurement

1H-Purine-2,6,8(3H)-trione, 7,9-dihydro-1,3-dimethyl-, 8-hydrazone (CAS 88552-69-6, IUPAC: 8-hydrazinyl-1,3-dimethyl-7H-purine-2,6-dione) is a purine derivative belonging to the xanthine family, characterized by a hydrazone/hydrazino functional group at the 8-position. It is an analog of 1,3-dimethyluric acid and theophylline.

Molecular Formula C7H10N6O2
Molecular Weight 210.19 g/mol
CAS No. 88552-69-6
Cat. No. B12941129
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Purine-2,6,8(3H)-trione, 7,9-dihydro-1,3-dimethyl-, 8-hydrazone
CAS88552-69-6
Molecular FormulaC7H10N6O2
Molecular Weight210.19 g/mol
Structural Identifiers
SMILESCN1C2=C(C(=O)N(C1=O)C)NC(=N2)NN
InChIInChI=1S/C7H10N6O2/c1-12-4-3(9-6(10-4)11-8)5(14)13(2)7(12)15/h8H2,1-2H3,(H2,9,10,11)
InChIKeyVDUMLSGFIWJPIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Profile for 1H-Purine-2,6,8(3H)-trione, 7,9-dihydro-1,3-dimethyl-, 8-hydrazone (CAS: 88552-69-6)


1H-Purine-2,6,8(3H)-trione, 7,9-dihydro-1,3-dimethyl-, 8-hydrazone (CAS 88552-69-6, IUPAC: 8-hydrazinyl-1,3-dimethyl-7H-purine-2,6-dione) is a purine derivative belonging to the xanthine family, characterized by a hydrazone/hydrazino functional group at the 8-position. It is an analog of 1,3-dimethyluric acid and theophylline. While listed in supplier catalogs, a comprehensive search of primary literature, patents, and authoritative databases reveals a critical gap in the public domain: no quantitative, comparator-based evidence meaningful for scientific differentiation or procurement is currently available.

Risk of Substitution: Data Gap for 8-Hydrazone-1,3-Dimethyl Purinedione


Selecting an alternative compound from the purine hydrazone class, such as a 7-substituted 8-hydrazinotheophylline derivative, without direct evidence to support interchangeability introduces significant scientific risk. The specific substitution pattern on the purine core (1,3-dimethyl vs. 1,3,7-trimethyl, etc.) and the tautomeric form of the 8-hydrazone group can drastically alter reactivity, target binding, and physicochemical properties. In the absence of head-to-head quantitative data for differential activity, selectivity, or stability , there is no empirical justification to assume functional equivalence, making generic substitution an unsubstantiated guess.

Quantitative Evidence Catalog for 1,3-Dimethyl-8-Hydrazone Purinedione Differentiation


Availability of Comparator-Based Evidence for CAS 88552-69-6

A systematic search was conducted for quantitative, comparator-based evidence (e.g., IC50, EC50, selectivity ratios, stability data) for this compound against relevant analogs such as 1,3-dimethyluric acid, 8-hydrazinotheophylline, and other 8-substituted xanthine derivatives. The search yielded no qualifying data from primary research papers, patents, or authoritative databases. No direct head-to-head comparison, cross-study comparable, or class-level inference data could be identified . Consequently, no quantitative differentiation claims can be substantiated.

Data Gap Evidence Synthesis Procurement

Application Scenarios for 8-Hydrazone-1,3-Dimethyl Purine Derivative Limited by Data Availability


Novel Probe or Tool Compound Development (High-Risk, High-Reward)

This compound's structure suggests potential as a novel probe for investigating purine metabolism or enzymatic targets, particularly if its 8-hydrazone group can form stable covalent adducts. However, this is entirely speculative and not supported by any published target engagement or activity data . Its utility here is as a lead-like scaffold awaiting profiling, not a validated tool.

Organic Synthesis Building Block or Impurity Standard

The compound may serve as a synthetic intermediate or derivatization reagent for carbonyl-containing compounds, given its hydrazone functionality. It could also be relevant as a certified impurity standard in pharmaceutical analysis of related xanthine drugs. This utility is based solely on its chemical structure and IUPAC name, as no specific synthetic procedures, purity criteria, or analytical methods for this exact CAS number were found in the literature .

Structure-Activity Relationship (SAR) Exploration (Data-Poor Compound)

In a drug discovery program focusing on xanthine or uric acid analogs, this compound could be included as a comparator in a library to explore the effect of the 8-hydrazone modification. The lack of pre-existing data is itself a point of differentiation, offering a chance to generate a unique intellectual property position. Procurement for this purpose would be for exploratory screening, acknowledging the complete absence of guiding data .

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